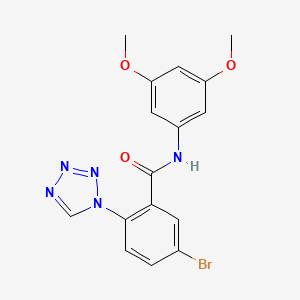
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a tetrazole ring attached to the benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the benzene ring.
Formation of the Benzamide Core: Coupling of the brominated benzene with an amine to form the benzamide structure.
Attachment of the Dimethoxyphenyl Group: Introduction of the dimethoxyphenyl group through electrophilic aromatic substitution.
Tetrazole Ring Formation: Cyclization reaction to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the bromine atom or the tetrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
Oxidation Products: Compounds with hydroxyl or carbonyl groups.
Reduction Products: Compounds with reduced bromine or tetrazole functionalities.
Substitution Products: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, potentially affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- The presence of both the bromine atom and the tetrazole ring in this compound makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14BrN5O3 |
|---|---|
Molecular Weight |
404.22 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14BrN5O3/c1-24-12-6-11(7-13(8-12)25-2)19-16(23)14-5-10(17)3-4-15(14)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI Key |
SOWZMTVASRFQCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















